molecular formula C23H23ClN2 B12818699 9-(o-tert-Butylanilino)acridine hydrochloride CAS No. 75775-82-5

9-(o-tert-Butylanilino)acridine hydrochloride

Cat. No.: B12818699
CAS No.: 75775-82-5
M. Wt: 362.9 g/mol
InChI Key: WBGGZRZVSIFKKE-UHFFFAOYSA-N
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Description

9-(o-tert-Butylanilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. This compound is characterized by the presence of a tert-butyl group attached to the aniline moiety, which is further connected to the acridine core. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(o-tert-Butylanilino)acridine hydrochloride typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid using phosphorus pentachloride (PCl5) as a cyclizing agent.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of acridine with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting the tert-butylated acridine with o-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the acridine core, leading to dihydroacridine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the acridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Halogenated acridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(o-tert-Butylanilino)acridine hydrochloride is

Properties

CAS No.

75775-82-5

Molecular Formula

C23H23ClN2

Molecular Weight

362.9 g/mol

IUPAC Name

acridin-9-yl-(2-tert-butylphenyl)azanium;chloride

InChI

InChI=1S/C23H22N2.ClH/c1-23(2,3)18-12-6-9-15-21(18)25-22-16-10-4-7-13-19(16)24-20-14-8-5-11-17(20)22;/h4-15H,1-3H3,(H,24,25);1H

InChI Key

WBGGZRZVSIFKKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

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